7-Fluoro-3-[(2-Fluoro-4-Iodophenyl)amino]-N-{[(2s)-2-Hydroxypropyl]oxy}furo[3,2-C]pyridine-2-Carboxamide
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Overview
Description
G-573 is a monocarboxylic acid amide obtained by the formal condensation of the carboxy group of 7-fluoro-3-[(2-fluoro-4-iodophenyl)amino]furo[3,2-c]pyridine-2-carboxylic acid with the amino group of (2S)-1-(aminooxy)propan-2-ol . It is an allosteric inhibitor of mitogen-activated protein kinase kinase (MEK) that is both potent and selective .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of G-573 involves the formal condensation of the carboxy group of 7-fluoro-3-[(2-fluoro-4-iodophenyl)amino]furo[3,2-c]pyridine-2-carboxylic acid with the amino group of (2S)-1-(aminooxy)propan-2-ol . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of G-573 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
G-573 undergoes various types of chemical reactions, including:
Oxidation: G-573 can undergo oxidation reactions in the presence of oxidizing agents.
Reduction: Reduction reactions can occur with reducing agents.
Substitution: G-573 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of G-573.
Scientific Research Applications
G-573 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays to study its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly as an antineoplastic agent.
Industry: Utilized in the development of new materials and compounds for industrial applications.
Mechanism of Action
G-573 exerts its effects by inhibiting mitogen-activated protein kinase kinase (MEK), which is involved in the mitogen-activated protein kinase (MAPK) signaling pathway . This inhibition prevents the phosphorylation and activation of downstream targets, leading to the suppression of cellular proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
GDC-0623: Another MEK inhibitor that is potent and selective.
Trametinib: A MEK inhibitor used in the treatment of certain cancers.
Cobimetinib: Another MEK inhibitor with similar applications.
Uniqueness
G-573 is unique in its specific structure and the particular pathways it targets. Its potency and selectivity as an allosteric inhibitor of MEK make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H14F2IN3O4 |
---|---|
Molecular Weight |
489.21 g/mol |
IUPAC Name |
7-fluoro-3-(2-fluoro-4-iodoanilino)-N-[(2S)-2-hydroxypropoxy]furo[3,2-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H14F2IN3O4/c1-8(24)7-26-23-17(25)16-14(10-5-21-6-12(19)15(10)27-16)22-13-3-2-9(20)4-11(13)18/h2-6,8,22,24H,7H2,1H3,(H,23,25)/t8-/m0/s1 |
InChI Key |
ZEZHPEIEEFTILY-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CONC(=O)C1=C(C2=CN=CC(=C2O1)F)NC3=C(C=C(C=C3)I)F)O |
Canonical SMILES |
CC(CONC(=O)C1=C(C2=CN=CC(=C2O1)F)NC3=C(C=C(C=C3)I)F)O |
Origin of Product |
United States |
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